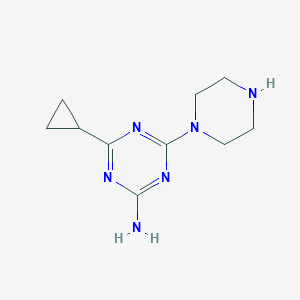

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine

Description

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine is a trisubstituted 1,3,5-triazine derivative characterized by a cyclopropyl group at position 4 and a piperazine moiety at position 6 of the triazine core. This compound belongs to a broader class of triazine-based molecules investigated for their diverse pharmacological activities, including receptor antagonism, enzyme inhibition, and neuroprotective effects. The cyclopropyl group introduces steric and electronic effects distinct from aromatic substituents, while the piperazine ring enhances solubility and modulates receptor interactions due to its basic nitrogen atoms.

Properties

IUPAC Name |

4-cyclopropyl-6-piperazin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6/c11-9-13-8(7-1-2-7)14-10(15-9)16-5-3-12-4-6-16/h7,12H,1-6H2,(H2,11,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUGYFOUGWXFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC(=N2)N3CCNCC3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of cyclopropylamine with 1,3,5-triazine derivatives under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the triazine core is substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among triazine derivatives include substitutions at positions 4 and 6 of the triazine ring, which critically influence target selectivity and potency. Below is a comparative analysis of substituent patterns and their pharmacological implications:

Target Selectivity and Pharmacological Profiles

Histamine H4 Receptor (H4R) Antagonists

- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (Compound 1 in ) : Exhibits submicromolar H4R affinity (Ki ≈ 100 nM) and negligible H3R binding, demonstrating anti-inflammatory and analgesic effects in vivo. The chlorophenyl group enhances H4R selectivity, whereas the methylpiperazine improves solubility.

- User’s Compound : The cyclopropyl group may reduce H4R affinity compared to aromatic substituents (e.g., chlorophenyl), as bulky aromatic groups better occupy hydrophobic receptor pockets .

5-HT6 Serotonin Receptor Ligands

- 4-(2-tert-Butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine: Shows high 5-HT6R affinity (Ki < 150 nM) and selectivity over 5-HT2A, 5-HT7, and D2 receptors. The tert-butylphenoxy group enhances lipophilicity and receptor binding .

- User’s Compound: The cyclopropyl group, while less bulky than tert-butylphenoxy, may still engage 5-HT6R through hydrophobic interactions. Piperazine’s flexibility could improve CNS penetration compared to methylpiperazine derivatives .

Equilibrative Nucleoside Transporter (ENT) Inhibitors

- FPMINT: A 2-fluorophenylpiperazine derivative with ENT2 selectivity (Ki ≈ 50 nM). The fluorophenyl group optimizes ENT2 binding, while the naphthyl-imino moiety enhances potency .

- User’s Compound : Cyclopropyl’s electron-rich nature may reduce ENT2 affinity compared to fluorophenyl’s electron-withdrawing effects, which stabilize π-π interactions with transporter residues.

Structure-Activity Relationship (SAR) Insights

- Position 4 (Triazine Ring): Aromatic vs. Aliphatic Groups: Aryl groups (e.g., chlorophenyl, indole) enhance affinity for H4R and 5-HT6R through π-stacking and hydrophobic interactions. Cyclopropyl, being smaller and non-aromatic, may favor targets requiring moderate steric bulk. Electron Effects: Electron-withdrawing groups (e.g., fluorine in FPMINT) improve ENT2 binding by modulating electron density .

Position 6 (Triazine Ring) :

- Linker Modifications: Phenoxy vs. Direct Substituents: Phenoxy linkers (e.g., tert-butylphenoxy in ) extend molecular reach into receptor pockets, while direct substituents (e.g., cyclopropyl) limit conformational flexibility but reduce synthetic complexity.

Biological Activity

4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N6

- Molecular Weight : 220.27 g/mol

- CAS Number : 1875335-68-4

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a similar triazine core can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms in cancer cells. Inhibition of PARP leads to increased apoptosis in tumor cells .

Key Mechanisms:

- PARP Inhibition : The compound has shown potential in inhibiting PARP1 activity, leading to enhanced cleavage of PARP1 and increased CASPASE 3/7 activity in cancer cell lines .

- Antiparasitic Activity : The triazine scaffold has been linked to anti-schistosomal properties. Compounds containing this structure demonstrated significant activity against different life stages of Schistosoma mansoni, highlighting its potential as a new schistosomicide .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for these effects are comparable to established chemotherapeutic agents. For instance, compounds derived from similar scaffolds have shown IC50 values around 18 μM against breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A series of derivatives were synthesized and tested for their efficacy against various bacterial strains and fungi, showing promising results that warrant further investigation .

Study 1: PARP Inhibition in Cancer Cells

In a study assessing the effects of this compound on breast cancer cells (MCF-7), it was found that treatment led to a dose-dependent increase in CASPASE 3/7 activity, indicating enhanced apoptosis. The compound's ability to inhibit PARP was confirmed through biochemical assays .

Study 2: Antischistosomal Activity

Research conducted on the effects of triazine derivatives on Schistosoma mansoni revealed that compounds with the piperazine substitution showed significant inhibition of parasite motility and reproduction. These findings suggest that the triazine core could be a viable lead structure for developing new antiparasitic drugs .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H16N6 |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 1875335-68-4 |

| Antitumor IC50 | ~18 μM |

| Antimicrobial Activity | Effective against various strains |

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Methodology : Replace traditional solvents with ionic liquids or supercritical CO. Catalytic methods (e.g., Pd/C for deprotection) reduce heavy metal waste. Solvent-free mechanochemical synthesis is also viable for triazine cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.